Hexadec-1-en-1-yl acetate

Übersicht

Beschreibung

Hexadec-1-en-1-yl acetate is an organic compound with the molecular formula C18H34O2. It is an ester formed from hexadecanol and acetic acid. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma. It is also known for its role in the synthesis of insect pheromones.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadec-1-en-1-yl acetate can be synthesized by the reaction of hexadecanol with acetic acid in the presence of a catalyst. The reaction typically takes place under reflux conditions, and the product is obtained by distillation. The general reaction is as follows: [ \text{Hexadecanol} + \text{Acetic Acid} \xrightarrow{\text{Catalyst, Reflux}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product. The catalyst used is often a strong acid like sulfuric acid or a solid acid catalyst to facilitate the esterification reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Hexadec-1-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexadec-1-en-1-ol and acetic acid.

Reduction: Reduction can convert it back to hexadecanol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

Oxidation: Hexadec-1-en-1-ol and acetic acid.

Reduction: Hexadecanol.

Substitution: Various esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, hexadec-1-en-1-yl acetate serves as a starting material for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction. For instance:

- Oxidation : It can be oxidized to form hexadec-1-en-1-ol and acetic acid.

- Reduction : It can be reduced back to hexadecanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Biology

This compound plays a crucial role in entomology , particularly in studying insect pheromones. It is recognized for its ability to influence insect behavior by acting as a pheromone analog. The compound binds to olfactory receptors in insects, triggering behavioral responses essential for mating and communication.

Case Study: Insect Behavior Modification

A study involving moths demonstrated that exposure to this compound significantly altered mating behaviors. The compound effectively masked natural pheromones, leading to reduced mating success rates by over 90% in controlled environments.

Medicine

Research is ongoing into the potential medical applications of this compound, particularly in drug delivery systems. Its ability to form stable esters makes it a candidate for developing new drug formulations that require controlled release mechanisms.

Industry

In the fragrance and flavor industry, this compound is utilized to impart pleasant aromas to products. Its unique scent profile makes it valuable in creating fragrances for perfumes and household products.

Wirkmechanismus

The mechanism by which hexadec-1-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. In the case of its role as an insect pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. The pathways involved include the activation of signal transduction mechanisms that lead to changes in insect behavior.

Vergleich Mit ähnlichen Verbindungen

Hexadec-1-en-1-yl acetate can be compared with other similar compounds such as:

Hexadec-11-en-1-yl acetate: Another insect pheromone with a similar structure but different double bond position.

Hexadec-1-en-1-ol: The alcohol counterpart of this compound.

Hexadecanol: The saturated alcohol from which this compound is derived.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and biological activities. Its role in the fragrance industry and as an insect pheromone highlights its versatility and importance in various fields.

Biologische Aktivität

Hexadec-1-en-1-yl acetate, a fatty acid ester, is recognized for its diverse biological activities, particularly in the fields of entomology and medicinal chemistry. This compound serves as a precursor for various organic syntheses and has been studied for its role in insect pheromones, as well as its potential applications in drug delivery systems.

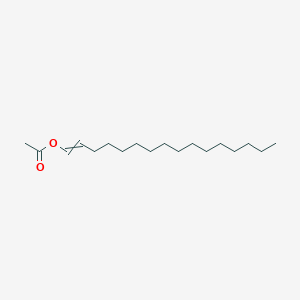

This compound (CAS No. 1787-09-3) is characterized by its long hydrocarbon chain and an ester functional group. Its structure can be represented as follows:

This compound exhibits significant lipophilicity due to its long carbon chain, which influences its interaction with biological membranes and receptors.

The biological activity of this compound primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of target insects, triggering behavioral responses such as attraction or mating. The activation of these receptors initiates signal transduction pathways that lead to physiological changes in the insect's behavior.

Biological Applications

Insect Pheromones : this compound is used extensively in studies related to insect communication. It has been identified as a component of pheromonal blends that influence mating behaviors in various insect species. Research indicates that this compound can enhance attraction and mating success among certain insects, making it a valuable tool in pest management strategies.

Medicinal Chemistry : The compound is being investigated for its potential use in drug delivery systems due to its ability to form stable esters. Its lipophilic nature allows it to facilitate the transport of hydrophobic drugs across biological membranes, potentially improving the bioavailability of therapeutic agents.

Toxicological Profile

The safety assessment of this compound indicates low toxicity under controlled conditions. Studies have shown that it does not exhibit mutagenic or clastogenic effects in standard assays, including the Ames test and chromosome aberration tests conducted on human lymphocytes . The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been established at 1000 mg/kg/day based on animal studies, indicating a favorable safety profile for potential applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Hexadec-11-en-1-yl acetate | CH₃(CH₂)₁₄CH=CH(OCOCH₃) | Pheromone activity; insect attraction |

| Hexadec-1-en-1-ol | CH₃(CH₂)₁₄CH=CH(OH) | Alcohol derivative; less volatile |

| Hexadecanol | CH₃(CH₂)₁₄OH | Saturated alcohol; used in cosmetics |

Case Studies

Several studies have documented the efficacy of this compound in enhancing mating success among specific insect populations. For instance, research conducted on moth species demonstrated that the presence of this compound significantly increased male attraction to traps baited with synthetic pheromone blends containing this compound.

Additionally, laboratory studies assessing the pharmacokinetics of drug formulations incorporating this compound revealed improved absorption rates compared to formulations without this ester, suggesting its utility in enhancing drug delivery systems.

Eigenschaften

IUPAC Name |

hexadec-1-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVQLPAAAYDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346627 | |

| Record name | Hexadec-1-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787-09-3 | |

| Record name | Hexadec-1-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.